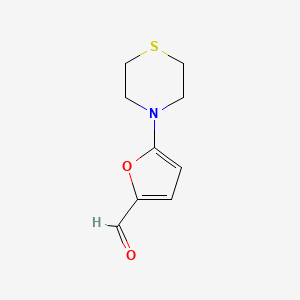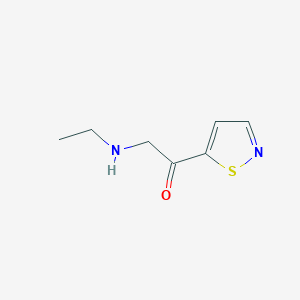
1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane is an organic compound with the molecular formula C11H21Cl It is a derivative of cyclohexane, where a 3-chloro-2-methylpropyl group and a methyl group are attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane typically involves the alkylation of 4-methylcyclohexanol with 3-chloro-2-methylpropyl chloride. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to deprotonate the alcohol, forming the corresponding alkoxide. The alkoxide then undergoes nucleophilic substitution with 3-chloro-2-methylpropyl chloride to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in water, sodium cyanide (NaCN) in ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alcohols, nitriles, amines.
Applications De Recherche Scientifique
1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways depend on the nature of the target molecules and the type of reaction. For example, in oxidation reactions, the compound may undergo electron transfer processes, while in substitution reactions, it may form covalent bonds with nucleophiles.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloro-2-methylpropyl)-4-methylbenzene
- 3-Chloro-2-methyl-1-propene
Comparison: 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane is unique due to its cyclohexane ring structure, which imparts different chemical properties compared to similar compounds with benzene or propene backbones. The presence of the cyclohexane ring can influence the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C11H21Cl |
|---|---|
Poids moléculaire |
188.74 g/mol |
Nom IUPAC |
1-(3-chloro-2-methylpropyl)-4-methylcyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-9-3-5-11(6-4-9)7-10(2)8-12/h9-11H,3-8H2,1-2H3 |
Clé InChI |
YQNXMEHHPAOECL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)
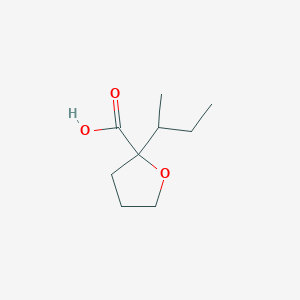

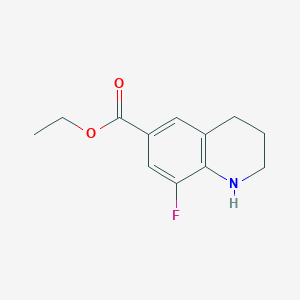

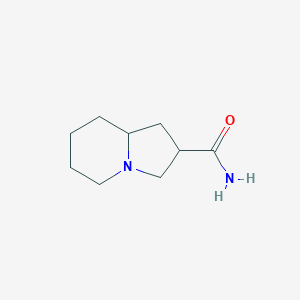
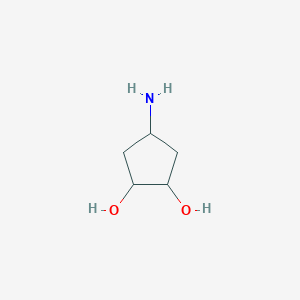
![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)
![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)
